molecular formula C22H20FN7O2 B6521507 1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methoxybenzoyl)piperazine CAS No. 946344-87-2

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methoxybenzoyl)piperazine

Cat. No. B6521507
CAS RN: 946344-87-2
M. Wt: 433.4 g/mol
InChI Key: KIHBWPVQNABBJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features to consider would include the planarity or three-dimensionality of the molecule, the hybridization of the carbon atoms, and the presence of any chiral centers. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the piperazine ring might participate in reactions typical of secondary amines. The triazolopyrimidinyl and methoxybenzoyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties could be determined experimentally or predicted using computational chemistry methods .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects. The exact mechanism of action could be determined through a combination of experimental studies and computational modeling .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, it might be toxic or hazardous if ingested, inhaled, or in contact with the skin. Appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could explore its synthesis, properties, and potential applications. For example, it might be interesting to investigate its biological activity, develop more efficient synthetic routes, or study its behavior under various conditions .

properties

IUPAC Name

[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c1-32-18-4-2-3-15(13-18)22(31)29-11-9-28(10-12-29)20-19-21(25-14-24-20)30(27-26-19)17-7-5-16(23)6-8-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHBWPVQNABBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(3-methoxybenzoyl)piperazine

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